[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDPXRBTAEOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(6-Trimethyl-acetyl-3-pyridinyl)-4-hydroxy-N-tert-butoxycarbonylpiperidine
- Starting Material: N-(5-bromo-pyridin-2-yl)-2,2-dimethylpropionamide.
- Reagents and Conditions: Under ultralow temperature, n-butyllithium (n-BuLi) is added to the bromopyridine solution, followed by addition of N-tert-butoxycarbonyl-4-piperidone.
- Solvent: Alcoholic solvents such as ethanol, methanol, or isopropanol are used, with ethanol preferred.
- Outcome: The reaction yields 4-(6-trimethyl-acetyl-3-pyridinyl)-4-hydroxy-N-tert-butoxycarbonylpiperidine as an intermediate.
Catalytic Reduction to 4-(6-Trimethyl-acetyl-3-pyridinyl)-N-tert-butoxycarbonylpiperidine
- Reagents: Raney's nickel catalyst.
- Conditions: The intermediate from step 3.1 is reacted with Raney's nickel in methanol under reflux for about 5 hours.
- Yield: Approximately 95.9% yield of the reduced product.
- Characterization: Mass spectrometry confirms the product with an m/z of 306.3 [MH]^+.
Selective Deprotection to 4-(6-Aminopyridin-3-yl)piperidin-1-yl t-butyl formate
- Reagents: Alkali lye such as sodium hydroxide, potassium hydroxide, or lithium hydroxide aqueous solutions.
- Solvent: Mixed aqueous-organic solvents like methanol, ethanol, or isopropanol; methanol is preferred.
- Conditions: Heating the mixture to selectively remove protecting groups without affecting the amino functionality.
- Outcome: The final product, 4-(6-aminopyridin-3-yl)piperidin-1-yl t-butyl formate, is obtained.
- Characterization: Mass spectrometry shows m/z = 322.3 [MH]^+.
Alternative Hydrogenation Route
- Starting from 6-nitroso-3',6'-dihydro-2'-hydrogen-[3,4'] bipyridyl-1'-t-butyl carbonates, catalytic hydrogenation with palladium on carbon in ethanol and ethyl acetate under hydrogen atmosphere overnight yields the protected amino derivative.
- This method provides an alternative to the reduction with Raney's nickel.
Comparative Literature Method
- A reported method in the Journal of Medicinal Chemistry (2010) involves hydrogenation of 6-amino-3',6'-dihydro-2'-hydrogen-[3,4'] bipyridyl-1'-carbonic acid butyl ester using 10% palladium carbon in ethanol under hydrogen balloon for 16 hours.
- Purification by silica gel chromatography yields the target compound with 60% yield.
Summary Table of Preparation Steps
| Step | Intermediate/Target Compound | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|---|
| 1 | 4-(6-Trimethyl-acetyl-3-pyridinyl)-4-hydroxy-N-Boc-piperidine | n-BuLi, N-tert-butoxycarbonyl-4-piperidone | Ethanol (preferred) | Ultralow temperature | Not specified | - |
| 2 | 4-(6-Trimethyl-acetyl-3-pyridinyl)-N-Boc-piperidine | Raney's nickel | Methanol | Reflux, 5 hours | 95.9 | ESI/MS m/z=306.3 [MH]^+ |
| 3 | 4-(6-Aminopyridin-3-yl)piperidin-1-yl t-butyl formate | NaOH, KOH, or LiOH aqueous | Methanol (preferred) | Heating | Not specified | ESI/MS m/z=322.3 [MH]^+ |
| Alt. | Protected amino derivative | Pd/C, H2 | Ethanol, ethyl acetate | Hydrogenation, overnight | Not specified | LC/MS confirmation |
| Lit. | 4-(6-Aminopyridin-3-yl)piperidin-1-yl t-butyl formate | Pd/C, H2 | Ethanol | Hydrogen balloon, 16 hours | 60 | - |
Research Findings and Analysis
- The use of n-BuLi at ultralow temperature allows for selective lithiation of the bromopyridine precursor, facilitating the addition to the N-Boc-piperidone, which is critical for regioselective formation of the hydroxy intermediate.
- Raney's nickel catalyzed reduction in methanol is highly efficient, yielding over 95% of the reduced intermediate, indicating excellent catalytic activity and mild conditions.
- Selective alkaline deprotection in aqueous methanol ensures the removal of protecting groups without damaging the sensitive amino pyridine moiety, essential for preserving biological activity.
- Alternative hydrogenation with palladium on carbon offers a milder and more environmentally benign approach, albeit sometimes with lower yields.
- The entire synthetic sequence balances the need for functional group tolerance, high yield, and purity, making it suitable for scale-up in pharmaceutical contexts.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol may exhibit neuroprotective effects. The piperidine structure is known for its ability to interact with various neurotransmitter systems, which could lead to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease.
Cancer Therapy
The compound's structural features suggest potential applications in oncology. It may serve as a scaffold for developing inhibitors targeting specific kinases involved in cancer progression. For instance, studies have shown that derivatives of aminopyridine compounds can inhibit PI3Kα, a pathway crucial for tumor growth and survival .
Antimicrobial Activity
Emerging research highlights the antimicrobial properties of piperidine derivatives. Compounds containing the aminopyridine moiety have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .
Case Study 1: PI3Kα Inhibitors
A study focused on synthesizing derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline demonstrated that incorporating aminopyridine structures into drug design significantly enhances the inhibitory activity against PI3Kα. This aligns with the structural characteristics of this compound, suggesting it could be further explored as a lead compound in this class .
Case Study 2: Neuroprotective Agents
Research published in a pharmacological journal explored the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that compounds with similar structures to this compound could reduce cell death and improve cell viability, highlighting their potential in treating neurodegenerative diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as piperidine and various pyridine derivatives. The synthetic routes often focus on optimizing yields and minimizing by-products to facilitate large-scale production for pharmaceutical applications.
Mechanism of Action
The mechanism by which [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological or chemical system it is interacting with.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differences and Implications
Heterocyclic System Variations
- Pyridine vs. Pyrimidine/Pyridazine: The target compound’s pyridine ring (one nitrogen atom) contrasts with pyrimidine (two nitrogen atoms) in [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]methanol and pyridazine (two adjacent nitrogen atoms) in [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol . Ethoxy substituents on pyrimidine (as in ) may increase steric bulk and reduce membrane permeability compared to the target compound’s smaller aminopyridine group.
Piperidine Substitution Position
Future research should prioritize :
- Synthesis and screening of the target compound against malaria, cancer, or neurological targets.
- Structural optimization via substituent variation (e.g., halogenation, alkylation) guided by SAR studies.
Biological Activity
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and results from recent studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 6-aminopyridine moiety and a hydroxymethyl group. This structure is critical for its biological interactions, particularly in targeting specific receptors and enzymes.
Research indicates that this compound may act through several mechanisms, including:
- Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its interaction with CDK6 suggests a mechanism that could be leveraged for cancer therapy .
- Modulation of Receptors : Preliminary studies suggest that the compound may interact with neuropeptide Y receptors, influencing neurogenic processes .
Selectivity and Potency
The selectivity profile of this compound has been evaluated against various protein targets. Notably, it demonstrates high selectivity for certain kinases over others, which is essential for minimizing off-target effects in therapeutic applications. For instance, its binding affinity towards specific CDKs has been quantified, showing subnanomolar potency under certain conditions .
Study 1: Inhibition of CDK Activity
A study investigated the inhibitory effects of this compound on CDK4/6. The findings revealed that the compound effectively inhibited cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions .
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | CDK4/6 | <10 | High |
| Control Compound A | CDK4/6 | 50 | Moderate |
Study 2: Neurogenic Effects
Another research effort focused on the neurogenic effects of the compound through its interaction with neuropeptide Y receptors. In vivo assays demonstrated that administration of this compound led to significant alterations in behavior associated with anxiety and depression models in rodents .
Q & A
Q. What are the recommended synthetic routes for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?
- Methodology :
Synthesis typically involves coupling 6-aminopyridine derivatives with piperidinemethanol precursors. Key steps include:- Nucleophilic substitution : Reacting 3-chloro-6-aminopyridine with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF .
- Reductive amination : Using NaBH₄ or LiAlH₄ to reduce intermediates, ensuring temperature control (0–25°C) to avoid over-reduction .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Higher yields (70–85%) are achieved with catalytic Pd or Cu for cross-coupling reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–10 min) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 224.13 (calculated for C₁₁H₁₈N₃O⁺).
- NMR : Key signals include δ 1.5–2.1 ppm (piperidine CH₂), δ 4.3–4.5 ppm (methanol CH₂OH), and δ 6.8–7.2 ppm (pyridine aromatic protons) .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
-
Structure-Activity Relationship (SAR) Insights :
Comparative studies with analogs reveal:Substituent (Position) Biological Activity (IC₅₀) Reactivity Trend -F (Pyridine) 12 µM (Kinase Inhibition) ↑ Binding affinity due to electronegativity -Cl (Pyridine) 28 µM ↓ Solubility, ↑ Lipophilicity -CH₃ (Piperidine) 45 µM Steric hindrance reduces target engagement - Methodological Note : Replace the pyridine 6-amino group with halogens via Ullmann coupling, then assess activity using enzyme inhibition assays (e.g., kinase profiling) .
Q. What strategies resolve contradictions in reported toxicity data across studies?
- Case Study : Discrepancies in acute toxicity (LD₅₀ ranging 200–500 mg/kg in rodents):
- Variable Identification : Differences in solvent carriers (DMSO vs. saline) affect bioavailability .
- Impurity Analysis : HPLC-MS detects trace intermediates (e.g., unreacted 3-chloropyridine) in batches with higher toxicity .
- Mitigation : Implement strict QC protocols (e.g., ≥99% purity via prep-HPLC) and standardize in vivo administration protocols .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Protocol :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). The 6-amino group forms hydrogen bonds with ATP-binding pockets .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Piperidine flexibility enhances conformational adaptation .
- Free Energy Calculations : MM-PBSA predicts binding affinities (ΔG ~−8.5 kcal/mol for top candidates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
